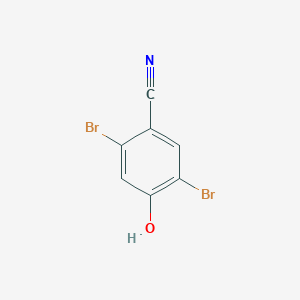

2,5-Dibromo-4-hydroxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

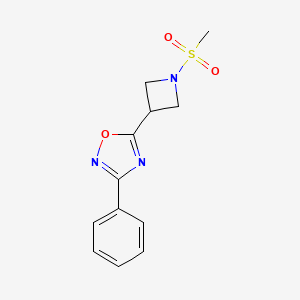

2,5-Dibromo-4-hydroxybenzonitrile is a chemical compound with the CAS Number: 1824055-68-6 . It has a molecular weight of 276.91 and is a pale-yellow to yellow-brown solid . It is stored at room temperature .

Synthesis Analysis

The synthesis of similar compounds, such as Bromoxynil, involves the bromination of 4-hydroxybenzonitrile . A specific method for preparing 3,5-dibromo-4-hydroxy benzaldehyde involves using p-cresol and o-dichlorobenzen as raw materials, processing low-temperature bromination at 32-42°C, high-temperature bromination at 145-168°C, hydrolysis, dehydration, and drying .Molecular Structure Analysis

The linear formula of this compound is C7H3Br2NO . The InChI code is 1S/C7H3Br2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H .Chemical Reactions Analysis

The soil actinobacteria Rhodococcus rhodochrous PA-34, Rhodococcus sp. NDB 1165, and Nocardia globerula NHB-2 have been shown to exhibit nitrilase activities towards benzonitrile . These bacteria can eliminate benzonitrile and its analogues, including 3,5-dibromo-4-hydroxybenzonitrile, from reaction mixtures at 30°C and pH 8.0 .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 276.91 and is stored at room temperature .Applications De Recherche Scientifique

Environmental Fate and Biodegradation

2,5-Dibromo-4-hydroxybenzonitrile, commonly known as bromoxynil, is primarily used as a herbicide. Research has delved into its environmental fate, focusing on its biotransformation under various conditions. A study by Knight, Berman, and Häggblom (2003) demonstrated the anaerobic biodegradability of bromoxynil and its transformation product, 3,5-dibromo-4-hydroxybenzoate, in enrichment cultures with anaerobic sediment. The study indicated that bromoxynil is subject to reductive debromination, transforming into 4-cyanophenol and ultimately degrading to carbon dioxide under different anaerobic conditions (Knight, Berman, & Häggblom, 2003).

Herbicide Efficiency and Preparation

The herbicidal efficiency of bromoxynil has been a subject of study due to its widespread use in controlling broad-leafed weeds, especially in crop-growing areas. Subbarayappa, Joshi, Patil, and Marg (2010) discussed the challenges in the production of bromoxynil esters, such as the octanoate, highlighting the productivity penalties and cumbersome purification processes involved in its production. They emphasized the need for high atom-efficient and environmentally friendly preparation methods to enhance its use as a herbicide (Subbarayappa et al., 2010).

Molecular Structure and Interactions

The structural properties and interactions of halogenated benzonitriles have been studied to understand their behavior and potential applications. Britton (2006) examined the isostructures, polymorphs, and solvates of dihalo-4-hydroxybenzonitriles, including the dibromo compound. The study revealed chain-like arrangements and two-dimensional isostructurality in these compounds, offering insights into their structural stability and potential utility in various applications (Britton, 2006).

Biodegradation and Microbial Interaction

The interaction of bromoxynil with microorganisms and its biodegradation pathways have been explored to understand its environmental impact and potential for bioremediation. Vokounová, Vacek, and Kunc (2008) studied the biological conversion of bromoxynil in a batch culture of Pseudomonas putida, revealing that the degradation had a cometabolic character and was influenced by the presence of other metabolizable carbon and energy sources. The study highlighted the formation of metabolic herbicide derivatives and the factors affecting the intensity of degradation (Vokounová, Vacek, & Kunc, 2008).

Cellular Impact and Mechanisms

Research has also delved into the cellular impact of bromoxynil, particularly its role in inducing cell death in plants. Morimoto and Shimmen (2008) investigated the primary effects of bromoxynil on cell death, revealing that it induced cell death in Chara corallina when applied in an acidic external medium. The study speculated that bromoxynil in its protonated form could enter the cell and acidify the cytosol, leading to cellular disruption (Morimoto & Shimmen, 2008).

Mécanisme D'action

Target of Action

The primary target of 2,5-Dibromo-4-hydroxybenzonitrile is the photosynthetic process in plants . This compound is a nitrile herbicide that inhibits photosynthesis, thereby preventing the plant from converting light energy into chemical energy .

Mode of Action

This compound acts by inhibiting photosynthesis and ATP formation by blocking electron transport . This disruption in the photosynthetic process prevents the plant from producing the energy it needs to grow and survive .

Biochemical Pathways

The biochemical pathway affected by this compound is the photosynthetic electron transport chain . By blocking this pathway, the compound prevents the conversion of light energy into chemical energy, disrupting the plant’s ability to produce ATP, the energy currency of the cell . This leads to the cessation of essential cellular processes and ultimately results in the death of the plant .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is absorbed by the foliage of plants and moves very little within the plant . The compound is moderately toxic to mammals .

Result of Action

The result of the action of this compound is the inhibition of plant growth. By disrupting the photosynthetic process, the compound prevents the plant from producing the energy it needs to grow . This leads to the cessation of essential cellular processes and ultimately results in the death of the plant .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its phototransformation in aquatic systems can be affected by the presence of sodium chloride . Additionally, the compound’s persistence in the environment can increase in soils with elevated clay or organic matter content, suggesting that its bioavailability to microorganisms in these environments is somewhat limited .

Analyse Biochimique

Biochemical Properties

2,5-Dibromo-4-hydroxybenzonitrile has been found to interact with certain enzymes and proteins. For instance, it has been shown to be transformed by the nitrile hydratase–amidase pathway in certain bacteria . This pathway involves the conversion of nitriles into amides, which are then hydrolyzed into carboxylic acids .

Cellular Effects

In cellular environments, this compound has been observed to have significant effects. For example, it has been found to inhibit malate- and succinate-dependent respiration in mitochondria from etiolated pea stems . This suggests that this compound can influence cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with certain biomolecules. For instance, it has been shown to undergo metabolic reductive dehalogenation by the microorganism Desulfitobacterium chlororespirans . This process involves the successive dehalogenation of the compound to form para-hydroxybenzoate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been found to inhibit malate- and succinate-dependent respiration in mitochondria from etiolated pea stems . This suggests that the compound may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in certain metabolic pathways. For instance, it has been shown to undergo metabolic reductive dehalogenation by the microorganism Desulfitobacterium chlororespirans . This process involves the successive dehalogenation of the compound to form para-hydroxybenzoate .

Propriétés

IUPAC Name |

2,5-dibromo-4-hydroxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLPVZUEQVYPHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2705272.png)

![4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2705274.png)

![4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane](/img/structure/B2705280.png)

![3-{6-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2705281.png)

![N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2705282.png)

![6-[4-(Pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2705286.png)

![4-(dimethylsulfamoyl)-N-[4-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2705288.png)